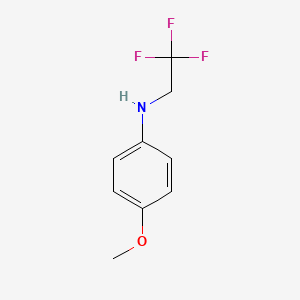

4-(4-Methoxypiperidin-1-yl)aniline

Vue d'ensemble

Description

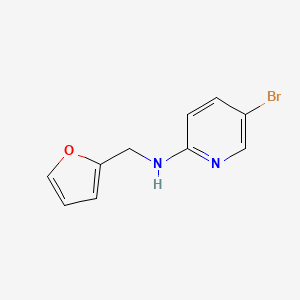

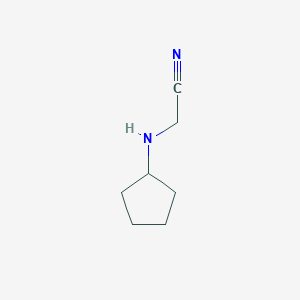

“4-(4-Methoxypiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H18N2O . It is used for research and development purposes .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis

The molecular weight of “this compound” is 190.28 g/mol . The InChI string is1S/C12H18N2/c1-10-6-8-14 (9-7-10)12-4-2-11 (13)3-5-12/h2-5,10H,6-9,13H2,1H3 .

Applications De Recherche Scientifique

Electrochromic Materials

4-(4-Methoxypiperidin-1-yl)aniline has been utilized in the synthesis of novel electrochromic materials. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for applications in electrochromic devices (Li et al., 2017).

Synthesis of N-Arylated Amines

This compound has been involved in the efficient catalytic system for one-step synthesis of N-arylated amines. These amines are important intermediates in various chemical reactions and are used in the production of a wide range of products (Zheng & Wang, 2019).

Structural and Vibrational Analysis

Studies have been conducted on the structural and vibrational properties of this compound derivatives, contributing to a deeper understanding of their chemical and physical characteristics. This includes analysis of molecular geometry and hydrogen bonding interactions (Subi et al., 2022).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes testing against various bacterial and fungal strains, indicating potential applications in medical and pharmaceutical fields (Banoji et al., 2022).

Solar Cell Applications

This compound has also been used in the development of high conducting and porous polymers for use as a counter electrode in dye-sensitized solar cells. Such applications demonstrate its potential in renewable energy technologies (Shahhosseini et al., 2016).

Synthesis of Novel Piperazine Derivatives

Research has been conducted on synthesizing novel piperazine derivatives using this compound. These compounds have various applications, including in the development of new pharmaceuticals (Qi-don, 2015).

Two-Photon Absorbing Dyes

The compound has been utilized in the synthesis of two-photon absorbing dyes, which are important for labeling biomolecules. This is particularly significant for applications in two-photon scanning microscopy, a critical tool in biological research (Xiao et al., 2011).

Electroluminescent Materials

This compound derivatives have been used to create novel electroluminescent materials, which can emit multicolor light including white. These materials are used in organic electroluminescent devices, with applications in display technologies (Doi et al., 2003).

Oxidation Studies

The compound has been involved in studies focusing on the oxidation of anilines, which is an important chemical reaction in various industrial applications. This includes the synthesis of azoxyarenes and other oxidation by-products (Gebhardt et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazino)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only for research and development under the supervision of a technically qualified individual .

Propriétés

IUPAC Name |

4-(4-methoxypiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSGFDGTUWELFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)

![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)

amine](/img/structure/B1414755.png)